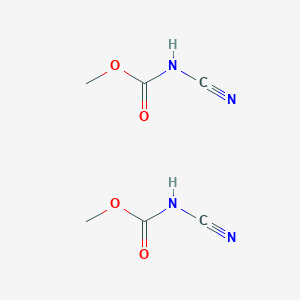
5,5-Bis(2-pyridyl)-2-thiohydantoin
Übersicht
Beschreibung
5,5-Bis(2-pyridyl)-2-thiohydantoin, also known as BPT, is a chelating agent that has been widely used in various scientific research applications. It is a bidentate ligand that forms stable complexes with metal ions, particularly copper(II) ions, due to its thiohydantoin and pyridyl groups.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A related compound, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, effectively inhibits mild steel corrosion in acidic solutions, particularly in 1M HCl solutions (Lebrini, Bentiss, Vezin, & Lagrenée, 2006).
Antifungal Applications : A one-pot synthesis method for related thiohydantoins shows promising fungicidal activity against Fusarium oxysporum, indicating potential pharmaceutical applications (Shaker et al., 2019).
Pharmaceutical Potential : The facile synthesis of isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their derivatives offers insights into pharmaceutical applications (Majouga et al., 2004).
Spectrophotometric Analytical Reagents : Pyridine derivatives of 2-thiohydantoin show potential as spectrophotometric reagents for analyzing metallic ions (González, Ariza, Pino, & Villanova, 1978).
Catalysis in Coordination Complexes : These compounds could catalyze the production of tetrahedral coordination complexes with cobalt(II) chloride (Beloglazkina et al., 2005).
Antibacterial and Anti-HIV Activities : Novel homoveratryl-based thiohydantoins have shown promising antibacterial and anti-HIV activities (Patel, Desai, & Chikhalia, 2006).
Antitumoral Activity : Bis(pyridyl)methane derivatives exhibit significant antitumoral activity against various human cancer cell lines (Cocco, Congiu, & Onnis, 2003).
CB1 Cannabinoid Receptor Affinity : Substituted thiohydantoins show high affinity for the CB1 cannabinoid receptor, suggesting their potential in medicinal chemistry (Muccioli et al., 2005).
Cholesterol Lowering Activity : Certain derivatives of 5,5-Diaryl-2-thiohydantoins demonstrate potential as hypolipidemic agents (Tompkins, 1986).
Homobinuclear Complexes Synthesis : The compound's derivatives are used in synthesizing homobinuclear complexes of various ions (Dash et al., 2011).
Eigenschaften
IUPAC Name |
5,5-dipyridin-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXIDMIPMZOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143563 | |
| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(2-pyridyl)-2-thiohydantoin | |
CAS RN |
100899-17-0 | |
| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100899170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)











